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Compound of Interest

Compound Name: 4-Bromoisoquinolin-1(2H)-one

Cat. No.: B1267394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, the specific single-crystal X-ray structure of 4-
Bromoisoquinolin-1(2H)-one is not publicly available in crystallographic databases. This

guide provides a comprehensive overview of the methodologies for its synthesis, crystallization,

and crystal structure analysis, utilizing data from the parent compound, Isoquinolin-1(2H)-one,

as a representative example for data presentation and interpretation.

Introduction
Isoquinolin-1(2H)-one and its derivatives are significant heterocyclic scaffolds in medicinal

chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at

the C4 position, yielding 4-Bromoisoquinolin-1(2H)-one, offers a valuable handle for further

functionalization through cross-coupling reactions, making it a key intermediate in the synthesis

of complex pharmaceutical agents.[1] Understanding the three-dimensional arrangement of

atoms in the crystalline state is paramount for elucidating structure-activity relationships (SAR),

optimizing drug-receptor interactions, and guiding rational drug design. This technical guide

outlines the essential experimental protocols and data analysis involved in the crystal structure

determination of 4-Bromoisoquinolin-1(2H)-one.

Synthesis and Crystallization
Synthesis of 4-Bromoisoquinolin-1(2H)-one
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A common route for the synthesis of 4-bromoisoquinolones involves the palladium-catalyzed

cyclization of 2-alkynylbenzyl azides.[2]

Experimental Protocol:

Reaction Setup: To a solution of the appropriate 2-alkynylbenzyl azide (1.0 eq.) in a suitable

solvent such as 1,2-dichloroethane, add a palladium catalyst, for instance, PdBr₂ (0.05 eq.),

and a bromine source like CuBr₂ (2.0 eq.).

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically

around 80°C, for several hours until the starting material is consumed, as monitored by thin-

layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered.

The filtrate is washed with water and brine.

Extraction and Purification: The organic layer is separated, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure. The crude product is then purified by

column chromatography on silica gel to afford the pure 4-Bromoisoquinolin-1(2H)-one.[3]

Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.[4] The purity

of the compound is crucial for successful crystallization.[5]

Experimental Protocol: Slow Evaporation

Solvent Selection: Dissolve the purified 4-Bromoisoquinolin-1(2H)-one in a minimal

amount of a suitable solvent or solvent mixture in which it has moderate solubility.[5]

Common solvents for crystallization of organic compounds include acetone, ethanol,

methanol, ethyl acetate, and dichloromethane.

Solution Preparation: Gently warm the solution to ensure complete dissolution.

Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.

Crystallization: Transfer the filtered solution to a clean vial, cover it loosely with a cap or

parafilm with small perforations, and leave it undisturbed in a vibration-free environment at
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room temperature.

Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the

solution becomes supersaturated, single crystals should form.[6]

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular

structure of a crystalline compound.[7]

Data Collection
Experimental Protocol:

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head. For air-sensitive samples, mounting is performed under an inert oil.[6]

Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with a

suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize

thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the

arrangement of atoms within the crystal lattice.

Workflow:

Data Reduction: The raw diffraction images are integrated to obtain a list of reflection

intensities.

Structure Solution: The initial atomic positions are determined using direct methods or

Patterson methods.

Structure Refinement: The atomic coordinates and thermal parameters are refined using a

least-squares algorithm to achieve the best fit between the observed and calculated
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diffraction patterns.

Data Presentation
The following tables present the crystallographic data for the parent compound, Isoquinolin-

1(2H)-one, and serve as a template for the expected data for 4-Bromoisoquinolin-1(2H)-one.

[8]

Table 1: Crystal Data and Structure Refinement for Isoquinolin-1(2H)-one.[8]
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Parameter Value

Empirical formula C₉H₇NO

Formula weight 145.16

Temperature 290(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/n

Unit cell dimensions a = 11.6138(17) Å

b = 5.2965(9) Å

c = 12.2946(9) Å

α = 90°

β = 111.745(9)°

γ = 90°

Volume 702.46(17) Å³

Z 4

Density (calculated) 1.373 Mg/m³

Absorption coefficient 0.09 mm⁻¹

F(000) 304

Crystal size 0.36 x 0.36 x 0.34 mm

Theta range for data collection 2.9 to 28.3°

Reflections collected 3292

Independent reflections 1678 [R(int) = 0.044]

Completeness to theta = 28.3° 99.8 %

Refinement method Full-matrix least-squares on F²
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Data / restraints / parameters 1678 / 0 / 101

Goodness-of-fit on F² 1.04

Final R indices [I>2sigma(I)] R1 = 0.042, wR2 = 0.113

R indices (all data) R1 = 0.084, wR2 = 0.123

Table 2: Selected Bond Lengths (Å) for Isoquinolin-1(2H)-one.[8]

Bond Length (Å)

O1-C1 1.241(2)

N2-C1 1.365(2)

N2-C8a 1.391(2)

C1-C8a 1.464(2)

C3-C4 1.353(3)

C4-C4a 1.417(2)

C4a-C5 1.408(2)

C5-C6 1.368(3)

C6-C7 1.393(3)

C7-C8 1.369(3)

C8-C8a 1.408(2)

Table 3: Selected Bond Angles (°) for Isoquinolin-1(2H)-one.[8]
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Angle Degrees (°)

O1-C1-N2 122.3(2)

O1-C1-C8a 122.8(2)

N2-C1-C8a 114.9(1)

C1-N2-C8a 124.9(1)

C4-C4a-C8a 120.3(2)

C5-C4a-C8a 120.0(2)

C4a-C5-C6 120.3(2)

C5-C6-C7 120.4(2)

C6-C7-C8 119.8(2)

C7-C8-C8a 120.0(2)

N2-C8a-C4a 117.7(1)

Visualizations
Figure 1. 2D representation of 4-Bromoisoquinolin-1(2H)-one.
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Figure 2. Experimental workflow for crystal structure analysis.
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Figure 3. Relationship between the parent scaffold and the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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